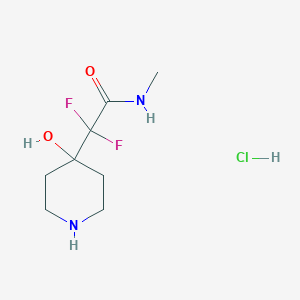

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride

Description

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride is a fluorinated acetamide derivative featuring a 4-hydroxypiperidine core. The compound’s key structural motifs include:

- Difluoro substitution on the acetamide backbone, likely improving metabolic stability and lipophilicity.

- An N-methylacetamide moiety, which may influence pharmacokinetic properties compared to ester analogs.

Properties

IUPAC Name |

2,2-difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2O2.ClH/c1-11-6(13)8(9,10)7(14)2-4-12-5-3-7;/h12,14H,2-5H2,1H3,(H,11,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCHUJPTGIGCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1(CCNCC1)O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Starting from 4-hydroxypiperidine: Reacting 4-hydroxypiperidine with difluoroacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the difluoroacetamide derivative.

Starting from N-methyl-2,2-difluoroacetamide: Reacting N-methyl-2,2-difluoroacetamide with 4-hydroxypiperidine under acidic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

Reduction: The difluoro group can be reduced to form a difluoromethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the difluoro carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Piperidine-4-one derivatives.

Reduction: Difluoromethyl derivatives.

Substitution: Amides, esters, and ethers.

Scientific Research Applications

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The target compound shares a piperidine-acetamide scaffold with several analogs, but substituent variations critically alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons

*Inferred based on structural analogs.

Key Observations:

Physicochemical and Pharmacokinetic Properties

- Solubility: The 4-hydroxypiperidine moiety in the target likely enhances aqueous solubility compared to non-polar analogs like the cyclopropyl derivative () .

- Lipophilicity : Fluorine atoms in the target and ’s fluorobenzyl compound increase logP values, favoring blood-brain barrier penetration .

- Synthetic Accessibility: Ethyl ester analogs () are commercially available from multiple global suppliers, suggesting well-established synthesis routes .

Biological Activity

2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing findings from various studies and resources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a difluorinated acetamide structure with a hydroxypiperidine moiety, which is significant for its interaction with biological targets. The presence of fluorine atoms typically enhances metabolic stability and bioavailability.

Research indicates that this compound acts primarily as a modulator of specific receptors in the body. Its interaction with the CCR6 receptor has been highlighted in studies focusing on inflammatory responses and immune modulation. The modulation of this receptor can influence various pathways associated with immune cell trafficking and inflammation .

Pharmacological Effects

The compound has shown promise in several pharmacological contexts:

- Anti-inflammatory Activity : By modulating CCR6, the compound may reduce the recruitment of inflammatory cells to sites of injury or infection.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly due to its ability to penetrate the blood-brain barrier and affect neurotransmitter systems.

Case Study 1: CCR6 Modulation

A study published in 2021 explored the effects of compounds similar to this compound on CCR6 modulation. The findings indicated that these compounds could effectively reduce inflammatory markers in vitro and in vivo, suggesting a pathway for therapeutic development in autoimmune diseases .

Case Study 2: Neuroprotective Potential

In another study focused on neurodegenerative diseases, researchers investigated the neuroprotective effects of related compounds. Results indicated that treatment with these compounds led to a significant decrease in neuronal apoptosis in models of oxidative stress, supporting further exploration of their use in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| CCR6 Modulation | Reduced inflammatory markers | |

| Neuroprotection | Decreased neuronal apoptosis | |

| Immune Cell Trafficking | Altered migration patterns |

Research Implications

The biological activities observed suggest that this compound could be a candidate for further development in therapeutic areas such as:

- Autoimmune Disorders : Targeting CCR6 may provide new avenues for treatment.

- Neurodegenerative Diseases : Its neuroprotective properties warrant further investigation.

Q & A

Q. How can metabolomic studies elucidate in vivo degradation pathways?

- Radiolabel the compound (³H/¹⁴C) for tracking in rodent models. LC-MS/MS identifies metabolites in plasma and liver microsomes. CYP450 inhibition assays pinpoint enzymatic degradation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.